molecular formula C8H10BrN B8456145 4-Bromo-2-ethyl-6-methylpyridine

4-Bromo-2-ethyl-6-methylpyridine

Cat. No.: B8456145
M. Wt: 200.08 g/mol
InChI Key: WPUFFZAREAXVKG-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-methylpyridine is a brominated pyridine derivative characterized by substituents at positions 2 (ethyl), 4 (bromo), and 6 (methyl) on the pyridine ring.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

4-bromo-2-ethyl-6-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-3-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3

InChI Key

WPUFFZAREAXVKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) 2-Bromo-3-methylpyridine (CAS RN: 3430-17-9)
  • Molecular Formula : C₆H₆BrN
  • Substituents : Bromine (position 2), methyl (position 3).
  • Properties : Smaller steric profile compared to 4-Bromo-2-ethyl-6-methylpyridine. The bromine at position 2 enhances electrophilic substitution reactivity at positions 5 and 5. Safety data indicates hazards (R36/37/38) related to skin/eye irritation .
  • Applications : Used in synthesizing agrochemicals and ligands for metal complexes .
(b) 6-Amino-3-bromo-2-methylpyridine (CAS RN: 42753-71-9)
  • Molecular Formula : C₆H₇BrN₂
  • Substituents: Bromine (position 3), methyl (position 2), amino (position 6).
  • Properties: Melting point: 80–82°C. The amino group increases polarity, enhancing solubility in polar solvents. Reactivity is directed toward nucleophilic substitution at the bromine site .
(c) 4-Bromo-2-fluoro-6-methylpyridine (CAS RN: 884495-46-9)
  • Molecular Formula : C₆H₅BrFN
  • Substituents : Bromine (position 4), fluorine (position 2), methyl (position 6).
  • Properties : Fluorine’s electronegativity alters electronic distribution, making the ring less electron-rich than this compound. This impacts reactivity in metal-catalyzed reactions .

Physicochemical Properties Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Key Reactivity Notes
This compound C₈H₁₀BrN Br (4), Et (2), Me (6) Not reported Steric hindrance slows nucleophilic substitution
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), Me (3) Not reported High electrophilic reactivity at C5/C6
6-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ Br (3), Me (2), NH₂ (6) 80–82 Amino group directs nucleophilic attack
4-Bromo-2-fluoro-6-methylpyridine C₆H₅BrFN Br (4), F (2), Me (6) Not reported Fluorine enhances oxidative stability

Data compiled from

Preparation Methods

Brominating Agents and Conditions

N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C is a common brominating system. The reaction proceeds via radical intermediates, with yields ranging from 70–85%. Alternatively, elemental bromine (Br₂) in hydrobromic acid (HBr) at −5°C to 0°C achieves comparable yields (75–90%) but requires careful temperature control to minimize polybromination.

Key Reaction Parameters:

ParameterNBS MethodBr₂/HBr Method
Temperature (°C)0–25−5–0
SolventDichloromethaneHBr (48%)
Reaction Time (h)4–61–2
Yield (%)70–8575–90

Industrial-Scale Bromination

Continuous flow reactors enhance scalability by improving heat dissipation and reducing side reactions. For example, a patent (CN103086964A) describes bromination using bromine gas in a tubular reactor with a residence time of 15–30 minutes, achieving 92% yield at 65°C.

Diazotization and Bromination of 6-Amino-2-ethylpyridine

This two-step method converts 6-amino-2-ethylpyridine to the target compound via diazonium intermediate formation.

Diazotization

The amine group is treated with sodium nitrite (NaNO₂) in HBr at −10°C to 0°C, forming a diazonium salt:
C₇H₁₀N₂ + NaNO₂ + HBr → C₇H₉BrN₂⁺ + NaOH + H₂O\text{C₇H₁₀N₂ + NaNO₂ + HBr → C₇H₉BrN₂⁺ + NaOH + H₂O}

Bromination

The diazonium salt undergoes bromodeamination using CuBr as a catalyst, yielding this compound. This method achieves 85–90% purity and 80% yield.

Optimization Insights:

  • Excess HBr (4:1 molar ratio to amine) minimizes byproducts.

  • Temperature control (<5°C) prevents diazonium decomposition.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable modular synthesis. A Suzuki-Miyaura reaction between 2-ethyl-6-methylpyridin-4-ylboronic acid and aryl bromides has been explored, though yields remain modest (50–65%).

Catalytic Systems

  • Pd(PPh₃)₄ in toluene/water (3:1) at 80°C.

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields to 70%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
Direct BrominationHigh yield, simplicityRequires hazardous Br₂High
DiazotizationSelective, avoids polybrominationMulti-step, low-temperature demandsModerate
Cross-CouplingModular, functional group toleranceCostly catalysts, lower yieldsLow

Purification and Characterization

Crude products are purified via column chromatography (hexane/ethyl acetate, 4:1) or recrystallization (ethanol/water). Purity (>98%) is confirmed by:

  • ¹H NMR (δ 2.35 ppm, methyl; δ 1.25 ppm, ethyl).

  • GC-MS (m/z 200.08 [M⁺]) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-ethyl-6-methylpyridine, and what experimental conditions optimize yield?

  • Answer : Two primary methods are reported:

  • Nickel-catalyzed reductive coupling : Using 2-halomethylpyridines with Ni catalysts under inert conditions (e.g., THF solvent, 60–80°C) to achieve cross-coupling. This method is effective for introducing ethyl groups at the 2-position .
  • Formaldehyde-ammonium chloride reaction : Reacting 4-bromo-6-methylpyridine derivatives with formaldehyde and ammonium chloride in ethanol under reflux. This route is suitable for introducing methanamine groups .
    • Optimization tips: Control reaction temperature, use anhydrous solvents, and monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR spectroscopy : 1^1H NMR identifies methyl (δ 2.3–2.5 ppm) and ethyl groups (δ 1.2–1.4 ppm triplet, δ 2.6–2.8 ppm quartet). 13^{13}C NMR confirms bromine’s deshielding effect on the pyridine ring (C-Br at ~δ 120 ppm) .
  • IR spectroscopy : Peaks at 650–750 cm1^{-1} (C-Br stretch) and 1550–1600 cm1^{-1} (pyridine ring vibrations) .
  • Mass spectrometry : Molecular ion peak [M+^+] at m/z 215 (calculated for C8_8H10_{10}BrN).

Q. How can researchers purify this compound post-synthesis?

  • Answer : Recrystallization in ethanol or hexane-ethyl acetate mixtures is effective. Column chromatography (silica gel, 5–10% ethyl acetate in hexane) resolves impurities. Purity is confirmed via HPLC (>95% area) or melting point analysis .

Advanced Research Questions

Q. How do substitution patterns (bromo, ethyl, methyl) influence the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The 4-position bromine is sterically accessible for Pd-catalyzed reactions .
  • Ethyl and methyl groups : Electron-donating effects stabilize the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at the bromine site .
    • Experimental design : Use Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 base, and DMF solvent at 100°C. Monitor regioselectivity via 19^{19}F NMR if fluorinated partners are used.

Q. What role does this compound play in enzyme inhibition studies?

  • Answer : Pyridine derivatives with bromine and alkyl substituents are explored as CYP1B1 inhibitors. The ethyl group enhances lipophilicity, improving membrane permeability, while bromine allows further functionalization for structure-activity relationship (SAR) studies. For example, derivatives with C2 substituents show higher inhibitory activity (IC50_{50} < 0.1 µM) .
  • Methodological note : Use EROD assays to evaluate CYP1B1 inhibition. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes to the enzyme’s heme pocket .

Q. How can DFT calculations clarify the electronic properties and corrosion inhibition potential of this compound?

  • Answer :

  • DFT parameters : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO/LUMO) to predict electron donation/acceptance. High HOMO density on the pyridine ring indicates corrosion inhibition via adsorption on metal surfaces .
  • Validation : Correlate DFT results with electrochemical impedance spectroscopy (EIS) data. A lower energy gap (ΔE = LUMO–HOMO) correlates with higher inhibition efficiency .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies using similar methods?

  • Contradiction : Yields range from 40% (Ni-catalyzed coupling) to 75% (formaldehyde-ammonium chloride route) .
  • Resolution : Variability arises from:

  • Catalyst purity (Ni catalysts degrade with moisture).
  • Steric hindrance from ethyl/methyl groups slowing reaction kinetics.
    • Mitigation : Use freshly distilled solvents and rigorously anhydrous conditions for metal-catalyzed routes .

Methodological Best Practices

  • Synthesis : Prioritize Ni-catalyzed coupling for scalability, but switch to formaldehyde-based routes for functional group diversification .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation.
  • Advanced applications : Pair experimental data (e.g., IC50_{50}) with computational models (DFT, docking) to accelerate drug discovery or materials design .

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